Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate
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Overview
Description
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring system substituted with a boronic ester group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Boronic Ester Group: The boronic ester group is introduced through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the study of enzyme inhibition and receptor binding. The quinoline ring system can interact with DNA and proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Uniqueness
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate is unique due to the presence of both a quinoline ring and a boronic ester group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields of research. The compound’s ability to form stable complexes with biomolecules and its potential pharmacological properties make it a valuable tool in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C17H20BNO4 |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)11-6-7-14-13(10-11)12(8-9-19-14)15(20)21-5/h6-10H,1-5H3 |
InChI Key |
PGYURBOBTAZJQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)C(=O)OC |
Origin of Product |
United States |
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